2-Azidopyridine

説明

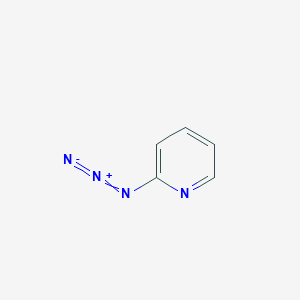

Structure

3D Structure

特性

IUPAC Name |

2-azidopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-9-8-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIABUJYZLNKYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449938 | |

| Record name | 2-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39910-65-1 | |

| Record name | 2-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azidopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Azidopyridine: Structure, Properties, and Applications

Introduction

2-Azidopyridine is a versatile heterocyclic organic compound that has garnered significant attention in medicinal chemistry, chemical biology, and materials science. As a derivative of pyridine bearing an azide functional group at the 2-position, it possesses unique chemical properties that make it a valuable building block in the synthesis of more complex molecules. The reactivity of the azide group allows this compound to readily participate in a variety of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key reactions of this compound, with a focus on its applications in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with an azide group at the second carbon atom. A notable characteristic of this compound is its existence in equilibrium with its cyclic tautomer, tetrazolo[1,5-a]pyridine. This azide-tetrazole valence tautomerism is a critical determinant of the compound's chemical behavior, as the two tautomers exhibit distinct reactivities.

dot

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₄ | [1] |

| Molecular Weight | 120.11 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 155-156 °C | [2] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Soluble in many organic solvents | |

| InChI | 1S/C5H4N4/c6-9-8-5-3-1-2-4-7-5/h1-4H | [1][2] |

| InChIKey | DIABUJYZLNKYQJ-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=NC(=C1)N=[N+]=[N-] | [1] |

| CAS Number | 39910-65-1 | [2] |

Synthesis of this compound

The most common and widely used method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2-halopyridines, typically 2-chloropyridine or 2-bromopyridine, with an azide salt.

dot

Caption: Synthesis of this compound via SNAr.

Experimental Protocol: Synthesis from 2-Chloropyridine

The following protocol is a representative procedure for the synthesis of this compound from 2-chloropyridine.

Materials:

-

2-Chloropyridine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyridine (1 equivalent) in DMF or DMSO.

-

Add sodium azide (1.5 - 2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Safety Note: Organic azides can be explosive, especially when heated. Handle with care and use appropriate personal protective equipment.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the azide functional group and its equilibrium with the tetrazole tautomer.

Azide-Tetrazole Tautomerism

This compound exists in a dynamic equilibrium with its cyclic isomer, tetrazolo[1,5-a]pyridine. This is a form of valence tautomerism, often described as a 1,5-dipolar cyclization. The position of the equilibrium is sensitive to factors such as solvent polarity, temperature, and the electronic nature of substituents on the pyridine ring. In many common solvents, the tetrazole form is the major species at room temperature.

dot

Caption: Azide-Tetrazole equilibrium of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Despite the predominance of the tetrazole tautomer under many conditions, the azide form of this compound is a valuable participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction. This reaction allows for the efficient and highly regioselective synthesis of 1,2,3-triazoles.

dot

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Reaction

The following is a general procedure for the CuAAC reaction of this compound with a terminal alkyne.[4][5]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) or other suitable solvent mixture

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in a suitable solvent mixture such as tert-butanol/water (1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.

-

To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting 1,2,3-triazole product can be purified by column chromatography or recrystallization.

Applications of this compound

The unique reactivity of this compound makes it a valuable tool in various scientific disciplines.

Drug Development and Medicinal Chemistry

-

Bioactive Compound Synthesis: this compound serves as a key precursor for the synthesis of a diverse array of bioactive compounds. Triazoles derived from it have shown potential as enzyme inhibitors and antimicrobial agents.

-

Linker in Antibody-Drug Conjugates (ADCs): The ability to form stable triazole linkages via click chemistry makes this compound a suitable linker for attaching cytotoxic payloads to antibodies for targeted cancer therapy.

-

Pharmacokinetic Properties Modification: Incorporation of the this compound moiety into larger molecules can influence their pharmacokinetic properties, such as solubility and metabolic stability, which is a crucial consideration in drug design.

Chemical Biology

In chemical biology, this compound and its derivatives are employed as chemical probes and for bioconjugation. The azide group allows for the specific labeling of biomolecules containing a terminal alkyne through the CuAAC reaction, enabling the study of biological processes in living systems.

Materials Science

The ability of this compound to form stable triazole linkages is exploited in the synthesis of polymers and other advanced materials. This has led to the development of novel materials with tailored properties for applications in areas such as electronics and nanotechnology.

Conclusion

This compound is a highly versatile and valuable chemical synthon with a rich and diverse chemistry. Its unique azide-tetrazole tautomerism and its participation in robust reactions like the copper-catalyzed azide-alkyne cycloaddition have established it as a critical tool for researchers in drug discovery, chemical biology, and materials science. The continued exploration of its reactivity and applications is expected to lead to further innovations in these fields.

References

- 1. mdpi.com [mdpi.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. Copper(ii) accelerated azide–alkyne cycloaddition reaction using mercaptopyridine-based triazole ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Azidopyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-azidopyridine, a versatile building block with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and its pivotal role in bioconjugation reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Properties of this compound

This compound is a heterocyclic organic compound that incorporates both a pyridine ring and an azide functional group. The pyridine moiety is a common scaffold in many pharmaceuticals, while the azide group serves as a versatile handle for a variety of chemical transformations.[1]

| Property | Value | Reference |

| CAS Number | 39910-65-1 | [2][3] |

| Molecular Formula | C₅H₄N₄ | [2][3] |

| Molecular Weight | 120.1121 g/mol | [2][3] |

| IUPAC Name | This compound | [2][3] |

Synthesis and Handling

The synthesis of aryl azides, including this compound, is typically achieved through methods such as the diazotization of anilines followed by azide displacement, diazo-transfer reactions, or direct nucleophilic aromatic substitution (SNA_r_).[2] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.

Caution: Organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[2] It is crucial to handle these compounds with appropriate safety precautions, including conducting reactions behind a blast shield and avoiding heat, shock, and friction. A differential scanning calorimetry (DSC) analysis of similar halogenated azidopyridines showed strong exothermic events with onsets around 124–131 °C.[2]

Applications in Drug Discovery: The Power of Click Chemistry

The primary utility of this compound in drug discovery lies in its application in click chemistry. The azide group readily participates in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings.[4][5] This reaction is highly efficient, specific, and biocompatible, making it an invaluable tool for bioconjugation, lead optimization, and the development of novel therapeutic agents.[4][5]

The copper(I)-catalyzed version of this reaction (CuAAC) offers significant advantages over the thermal reaction, including faster reaction rates (with accelerations of 10⁷ to 10⁸), milder reaction conditions (room temperature and aqueous solutions), and regioselective formation of the 1,4-disubstituted triazole isomer.[4]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a typical CuAAC reaction involving an azide (such as a derivative of this compound) and a terminal alkyne. Optimization for specific substrates is recommended.

Materials:

-

Azide-containing molecule (e.g., a this compound derivative)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand[6][7]

-

Appropriate solvent (e.g., water, DMSO, or a mixture)[5]

Procedure:

-

Preparation of Stock Solutions:

-

Reaction Setup:

-

Reaction Conditions:

-

Work-up and Purification:

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General workflow for bioconjugation using a this compound-derived probe.

References

- 1. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. This compound [webbook.nist.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. app1-c89-pub.pressidium.com - Click Chemistry Protocol [app1-c89-pub.pressidium.com]

- 6. broadpharm.com [broadpharm.com]

- 7. confluore.com [confluore.com]

An In-depth Technical Guide to the Synthesis of 2-Azidopyridine from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-azidopyridine from 2-chloropyridine, a critical transformation for the introduction of the versatile azide functional group onto a pyridine scaffold. This compound is a valuable intermediate in medicinal chemistry and drug development, serving as a precursor for the synthesis of a wide array of nitrogen-containing heterocycles through reactions such as "click" chemistry, Staudinger ligation, and cycloadditions. This document outlines the prevalent synthetic methodology, detailed experimental protocols, and key mechanistic insights, including the important azide-tetrazole tautomerism.

Core Synthesis Methodology: Nucleophilic Aromatic Substitution

The primary route for the synthesis of this compound from 2-chloropyridine is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyridine ring, activated by the electronegativity of the ring nitrogen, facilitates the displacement of the chloro substituent at the C2 position by a nucleophilic azide source, typically sodium azide (NaN3).

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the sodium cation, leaving the azide anion more nucleophilic. The reaction often requires heating to proceed at a reasonable rate.

Quantitative Data Summary

The yield and reaction time for the synthesis of this compound are influenced by the choice of solvent and the reaction temperature. The following table summarizes representative data for this transformation.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | Sodium Azide | DMSO | Ambient | Overnight | 73 (analogous) | [1] |

| 2-Chloropyridine | Sodium Azide | DMF | 60 | 12 | Not specified | [2] |

| Substituted 2-Chloropyridines | Sodium Azide | Aqueous Acetone | Ambient | 6 | High | [3] |

Note: The yield of 73% is reported for the analogous synthesis of benzyl azide and serves as a general indicator of the efficacy of this type of reaction in DMSO.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound from 2-chloropyridine.

Materials:

-

2-Chloropyridine

-

Sodium Azide (NaN3)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Deionized Water

-

Diethyl Ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyridine (1.0 eq.) in anhydrous DMSO.

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 eq.) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching: After completion of the reaction, carefully and slowly add deionized water to the reaction mixture. This step can be exothermic.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Workup - Washing: Combine the organic layers and wash with brine (2 x volume of the organic layer) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Caution: Organic azides are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. Avoid heating organic azides, especially in concentrated form.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism and Azide-Tetrazole Tautomerism

Caption: SNAr mechanism and the azide-tetrazole equilibrium of this compound.

Mechanistic Details and Key Considerations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction proceeds through a two-step addition-elimination mechanism.

-

Addition of the Nucleophile: The azide anion attacks the C2 carbon of the pyridine ring, which is electrophilic due to the electron-withdrawing effect of the ring nitrogen. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the complex and facilitates the reaction.

Azide-Tetrazole Tautomerism

An important characteristic of this compound is its existence in a tautomeric equilibrium with its cyclic isomer, tetrazolo[1,5-a]pyridine. This is a form of valence tautomerism. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine ring.

-

Solvent Effects: The proportion of the tetrazole form generally increases with increasing solvent polarity.[4] In many common solvents, the tetrazole form is the major species at room temperature.

-

Reactivity: The two tautomers exhibit different chemical reactivity. The azide form is the reactive species in reactions like the Staudinger ligation and "click" chemistry. For these reactions to proceed, the equilibrium must shift towards the azido tautomer.

Conclusion

The synthesis of this compound from 2-chloropyridine via nucleophilic aromatic substitution is a robust and widely utilized method. This guide provides the essential details for researchers to successfully perform this synthesis, from understanding the underlying mechanism to applying a practical experimental protocol. Careful consideration of the hazardous nature of organic azides and an awareness of the azide-tetrazole equilibrium are crucial for the safe and effective application of this important synthetic transformation in the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide to the 2-Azidopyridine Azide-Tetrazole Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible intramolecular cyclization of 2-azidopyridine to its isomeric tetrazolo[1,5-a]pyridine represents a fundamental and crucial azide-tetrazole equilibrium. This valence tautomerism is of significant interest in medicinal chemistry and drug development due to the distinct physicochemical and biological properties of the two isomers. The tetrazole ring, in particular, can act as a bioisostere for a carboxylic acid group, enhancing metabolic stability and modulating pharmacokinetic profiles. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound azide-tetrazole equilibrium, including the underlying principles, key influencing factors, quantitative data, detailed experimental protocols for its investigation, and synthetic procedures.

The Core Principle: A Reversible Intramolecular [3+2] Cycloaddition

The azide-tetrazole equilibrium in this compound is a classic example of a reversible, intramolecular 1,3-dipolar cycloaddition. The azide group (-N₃) acts as a 1,3-dipole, which can cyclize onto the endocyclic nitrogen atom of the pyridine ring to form the fused tetrazole ring system. This process is a dynamic equilibrium, with the position of the equilibrium being sensitive to a variety of internal and external factors.

The equilibrium can be represented as follows:

Caption: The dynamic equilibrium between this compound and tetrazolo[1,5-a]pyridine.

Factors Influencing the Equilibrium

The position of the azide-tetrazole equilibrium is a delicate balance influenced by electronic effects of substituents, the polarity of the solvent, temperature, and the physical state (solution vs. solid).

Substituent Effects

The electronic nature of substituents on the pyridine ring plays a critical role in determining the predominant tautomer.

-

Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, tend to stabilize the tetrazole form. By increasing the electron density on the pyridine ring, they facilitate the intramolecular cyclization.

-

Electron-withdrawing groups (EWGs) , such as nitro and cyano groups, generally favor the open-chain azide form. These groups decrease the nucleophilicity of the pyridine nitrogen, thus disfavoring the cyclization.

Solvent Effects

The polarity of the solvent has a profound impact on the equilibrium.

-

Polar solvents , like dimethyl sulfoxide (DMSO) and water, tend to stabilize the more polar tetrazole isomer, shifting the equilibrium towards the cyclic form.

-

Nonpolar solvents , such as chloroform and benzene, favor the less polar azide tautomer.

Temperature Effects

Temperature influences both the position of the equilibrium and the rate at which it is established. In the gas phase, it has been observed that the azide form is stabilized at higher temperatures.[1] For many systems in solution, the cyclization to the tetrazole is an exothermic process, meaning that lower temperatures favor the tetrazole form, while higher temperatures shift the equilibrium towards the azide.

Quantitative Analysis of the Equilibrium

A thorough understanding of the this compound azide-tetrazole equilibrium necessitates the determination of thermodynamic and kinetic parameters. Due to the challenges in isolating pure tautomers for many substituted 2-azidopyridines, comprehensive quantitative data in the literature is often presented for analogous systems like azidopyrimidines. The principles and methods, however, are directly applicable.

Table 1: Thermodynamic and Kinetic Parameters for Azide-Tetrazole Rearrangement in 2,6-Disubstituted 4-Azidopyrimidines (Illustrative Data)

| Substituent (R) | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Eₐ (kJ mol⁻¹) | log A | Reference |

| CH₃ | CDCl₃ | 15 - 28 | 47 - 65 | 93 - 117 | 15.1 - 18.9 | [2] |

| OCH₃ | CDCl₃ | Data not available | Data not available | Data not available | Data not available | |

| Cl | CDCl₃ | Data not available | Data not available | Data not available | Data not available | |

| NO₂ | CDCl₃ | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of Tetrazolo[1,5-a]pyridines

A common and efficient method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of 2-halopyridines with an azide source.

Protocol: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Chloropyridine

-

Materials: 2-chloropyridine, sodium azide (NaN₃), dimethylformamide (DMF).

-

Procedure: a. To a solution of 2-chloropyridine (1.0 eq) in DMF, add sodium azide (1.5 eq). b. Heat the reaction mixture at 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). c. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

Another effective method involves the treatment of pyridine N-oxides with a phosphoryl azide.

Protocol: One-Step Conversion of Pyridine N-Oxide to Tetrazolo[1,5-a]pyridine

-

Materials: Pyridine N-oxide, diphenylphosphoryl azide (DPPA), pyridine (as base).

-

Procedure: a. Combine pyridine N-oxide (1.0 eq), diphenylphosphoryl azide (1.2 eq), and pyridine (1.0 eq) in a reaction vessel. b. Heat the mixture at 120 °C for 24 hours under a nitrogen atmosphere. c. After cooling, purify the product directly by chromatography.

Spectroscopic Analysis of the Equilibrium

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for studying the azide-tetrazole equilibrium.

Protocol: Determination of Equilibrium Constant by ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the this compound derivative of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum at a constant, known temperature. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons. b. Identify the distinct signals corresponding to the azide and tetrazole tautomers.

-

Data Analysis: a. Integrate the well-resolved signals of both the azide and tetrazole forms. b. Calculate the molar ratio of the two tautomers from the integration values. c. The equilibrium constant (K) is the ratio of the concentration of the tetrazole form to the azide form: K = [Tetrazole] / [Azide].

Protocol: Thermodynamic Parameter Determination by Variable-Temperature (VT) NMR

-

Data Acquisition: Acquire a series of quantitative ¹H NMR spectra at different, precisely controlled temperatures.

-

Data Analysis: a. Determine the equilibrium constant (K) at each temperature as described above. b. Plot ln(K) versus 1/T (van 't Hoff plot). c. The enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from the slope (-ΔH°/R) and the y-intercept (ΔS°/R) of the linear plot, where R is the gas constant.

Protocol: Monitoring the Equilibrium by IR Spectroscopy

-

Principle: The azide group has a strong and characteristic asymmetric stretching vibration (νₐₛ) in the region of 2100-2200 cm⁻¹. The disappearance or attenuation of this band, coupled with the appearance of bands characteristic of the tetrazole ring, can be used to monitor the equilibrium.

-

Procedure: a. Record the IR spectrum of the compound in a suitable solvent or as a KBr pellet. b. The presence and intensity of the azide stretch provide qualitative and semi-quantitative information about the position of the equilibrium.

Visualizing the Core Concepts

The Azide-Tetrazole Equilibrium Pathway

Caption: Energy profile of the this compound to tetrazolo[1,5-a]pyridine isomerization.

Experimental Workflow for Equilibrium Analysis

Caption: Workflow for the synthesis and analysis of the this compound azide-tetrazole equilibrium.

Conclusion and Future Perspectives

The this compound azide-tetrazole equilibrium is a fascinating and synthetically valuable transformation with significant implications for drug discovery. The ability to predictably control the position of this equilibrium through the judicious choice of substituents and reaction conditions opens up new avenues for the design of molecules with tailored properties. While the general principles are well-understood, further research is needed to generate a comprehensive quantitative database for a wider range of substituted 2-azidopyridines. Such data would be invaluable for the development of predictive models to aid in the rational design of novel therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore and exploit this intriguing chemical equilibrium.

References

Spectroscopic Profile of 2-Azidopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-azidopyridine, a versatile building block in medicinal chemistry and materials science. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.20 | ddd | 5.0, 2.0, 0.9 | H-6 |

| 7.75 | ddd | 8.5, 7.3, 2.0 | H-4 |

| 7.10 | dd | 8.5, 0.9 | H-3 |

| 7.03 | ddd | 7.3, 5.0, 1.0 | H-5 |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 156.5 | C-2 |

| 148.1 | C-6 |

| 138.9 | C-4 |

| 120.3 | C-5 |

| 115.8 | C-3 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2130 | Strong | Asymmetric stretch (νas) of the azide group (-N₃) |

| 1585 | Medium | C=N stretching vibration of the pyridine ring |

| 1560 | Medium | C=C stretching vibration of the pyridine ring |

| 1460 | Strong | C=C, C=N stretching vibrations of the pyridine ring |

| 1425 | Strong | C=C, C=N stretching vibrations of the pyridine ring |

| 1280 | Medium | In-plane C-H bending |

| 1145 | Medium | In-plane C-H bending |

| 770 | Strong | Out-of-plane C-H bending |

Sample preparation: KBr pellet or as a thin film.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

-

¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

3. ¹³C NMR Spectroscopy:

-

¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.

-

Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation:

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, approximately 100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method (for liquids or low-melting solids): A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

2. Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Thermal Stability and Decomposition of 2-Azidopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-azidopyridine and its derivatives. This compound is a versatile synthon in medicinal chemistry and materials science; however, its energetic nature necessitates a thorough understanding of its thermal properties for safe handling and application. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the decomposition pathway.

Thermal Stability and Hazard Assessment

This compound and its derivatives are high-energy materials with the potential for rapid, exothermic decomposition. While specific quantitative thermal analysis data for the parent this compound is not extensively reported in peer-reviewed literature, likely due to its significant explosive hazard, studies on halogenated derivatives provide critical insights into the thermal behavior of this class of compounds.

Quantitative Thermal Analysis Data

Differential Scanning Calorimetry (DSC) is a key technique for evaluating the thermal stability of energetic materials. It measures the heat flow into or out of a sample as it is heated, allowing for the determination of decomposition temperatures and energies. The data presented below for various monohalogenated azidopyridines can be considered representative of the thermal hazards associated with this compound.

| Compound | Decomposition Onset (°C) | Decomposition Energy (J/g) |

| Halogenated Azidopyridines (general range) | 119 - 135 | -1463 to -2197[1] |

Note: The negative sign for decomposition energy indicates an exothermic process.

The data clearly indicates that azidopyridines undergo highly energetic decomposition at relatively low temperatures. This underscores the need for stringent safety precautions during their synthesis, handling, and storage. Mechanical stress tests have also shown that some regioisomers, such as 4-azido-3-fluoropyridine, can exhibit explosive behavior under moderate mechanical impact.

Decomposition Pathway

The thermal decomposition of this compound is initiated by the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate, 2-pyridylnitrene. The subsequent fate of this nitrene is complex and can proceed through several pathways, including ring-opening and ring-expansion. The primary gaseous product of the thermal decomposition of azidopyridines is nitrogen, with a purity of 99.0–99.8 vol %.[2]

The initial decomposition step can be represented as:

References

The Dual Reactivity of 2-Azidopyridine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

2-Azidopyridine is a heterocyclic organic compound that has emerged as a highly versatile building block in chemical synthesis, particularly within medicinal chemistry and materials science.[1] Its utility stems from the unique reactivity of the azide functional group at the 2-position of the pyridine ring. This guide provides an in-depth exploration of the core reactivity of this compound, focusing on its azide-tetrazole tautomerism and the subsequent synthetic transformations this duality allows. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Defining Feature: Azide-Tetrazole Valence Tautomerism

The chemical behavior of this compound is fundamentally governed by a dynamic equilibrium between two isomeric forms: the open-chain azide and its cyclic counterpart, tetrazolo[1,5-a]pyridine.[1] This phenomenon, known as azide-tetrazole valence tautomerism, is a critical consideration for any synthetic application.

Under standard conditions, particularly in polar solvents at room temperature, the cyclic tetrazole tautomer is the predominant and more stable form.[1][2] However, the azide form, though less abundant, is the reactive species in many key transformations, such as cycloadditions. The equilibrium can be influenced by factors like temperature and solvent polarity, with non-polar solvents favoring the azide isomer.[1] This equilibrium means that even if the tetrazole form dominates in solution, the compound can still react via the linear this compound isomer.[2]

Caption: Azide-Tetrazole Tautomeric Equilibrium.

Key Reactions of the Azide Group

The azide functional group in this compound is the gateway to a diverse range of chemical transformations. Its reactivity can be broadly categorized into cycloadditions, reductions, and reactions with electrophiles and nucleophiles.

[3+2] Cycloaddition Reactions ("Click Chemistry")

The azide group is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions to form stable five-membered heterocycles. These reactions are central to the field of "click chemistry," a modular approach for reliably and specifically joining molecular fragments.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of this compound, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes.[1][4] The resulting triazole ring is exceptionally stable and serves as a robust linker in drug conjugates, polymers, and biomolecular probes.[1][3] While the unreactive tetrazole tautomer can pose a challenge, reaction conditions can be optimized to shift the equilibrium towards the azide form, facilitating the cycloaddition.[1]

Caption: General workflow for a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): this compound also participates in cycloadditions with strained cyclooctynes. This reaction proceeds efficiently without the need for a metal catalyst and is a cornerstone of bioorthogonal chemistry, allowing for the labeling of biomolecules in living systems.[5] Similarly, it can react with strained alkenes like norbornene in strain-promoted azide-alkene cycloadditions (SPAAC).[1]

Staudinger Reaction and Reduction

The Staudinger reaction provides a mild and efficient method for the reduction of the azide group to a primary amine. The reaction involves treatment of this compound with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas.[6][7][8] Subsequent hydrolysis of this intermediate yields 2-aminopyridine and the corresponding phosphine oxide.[6][7] This transformation is highly reliable and broadly applicable in organic synthesis.

References

- 1. This compound | 39910-65-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Solubility Profile of 2-Azidopyridine in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-azidopyridine, a versatile building block in medicinal chemistry and materials science. Due to a notable lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information, the critical physicochemical factors governing its behavior in solution, and detailed experimental protocols for determining its solubility.

Understanding the Solubility of this compound: Key Considerations

The solubility of this compound is a crucial parameter for its application in chemical synthesis, purification, and formulation. While specific quantitative data (e.g., g/100 mL or mol/L at various temperatures) is not readily found in scientific literature, qualitative information and an understanding of its unique chemical nature can guide solvent selection.

A significant factor influencing the properties of this compound in solution is its existence in a tautomeric equilibrium with its cyclic isomer, tetrazolo[1,5-a]pyridine. This equilibrium is highly sensitive to the solvent environment.

Azide-Tetrazole Tautomerism:

Caption: Azide-Tetrazole Equilibrium of this compound.

The position of this equilibrium is influenced by:

-

Solvent Polarity: Polar solvents tend to favor the more polar tetrazole tautomer, while non-polar solvents shift the equilibrium towards the less polar azide form.

-

Temperature: Higher temperatures generally favor the azide form.

This tautomerism implies that the measured solubility will be that of the equilibrium mixture, which may vary with the solvent and temperature.

Qualitative Solubility Data

Based on available literature and chemical database information, the following table summarizes the qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Notes |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Commonly used as a solvent for reactions involving this compound, suggesting good solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Another common solvent for the synthesis and reactions of this compound. | |

| Acetone | Soluble | Generally a good solvent for many organic compounds. | |

| Acetonitrile | Likely Soluble | Expected to be a suitable solvent based on its polarity. | |

| Polar Protic | Methanol | Likely Soluble | Expected to be soluble, though the azide group can be sensitive to protic solvents under certain conditions. |

| Ethanol | Likely Soluble | Similar to methanol, solubility is expected. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Often used in work-up and purification procedures. |

| Chloroform (CHCl₃) | Soluble | Used as a solvent for NMR analysis of related compounds, though some substituted azidopyridines show low solubility. | |

| Ester | Ethyl Acetate | Soluble | A common solvent for extraction and chromatography. |

| Aromatic | Toluene | Sparingly Soluble | Reports indicate that related compounds have poor solubility, especially at lower temperatures. |

| Non-polar Aliphatic | Hexane | Insoluble to Sparingly Soluble | As a non-polar solvent, it is unlikely to be a good solvent for the relatively polar this compound. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the static equilibrium method followed by spectroscopic analysis. This method is adapted from general procedures for organic compounds.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be clearly visible.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Dilution:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected filtrate and then dilute it to the mark with the same solvent. This will be the stock solution.

-

Prepare a series of further dilutions from the stock solution to fall within the linear range of the spectrophotometer.

-

-

Spectroscopic Analysis:

-

Prepare a calibration curve by measuring the absorbance of several standard solutions of this compound of known concentrations in the selected solvent at its λmax.

-

Measure the absorbance of the diluted sample solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factors.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram:

Caption: Workflow for Solubility Determination.

Safety Precautions

This compound is a potentially explosive and toxic compound. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating the solid material, as organic azides can be thermally unstable and may decompose explosively.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, a qualitative understanding based on its chemical properties and related compounds can guide its use in research and development. The pronounced effect of the solvent on the azide-tetrazole equilibrium is a key factor to consider. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. Further research to quantify the solubility of this compound in a broad range of solvents at various temperatures would be a valuable contribution to the chemical sciences.

An In-depth Technical Guide to the Discovery and Synthesis of 2-Azidopyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Azidopyridine is a versatile heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its importance stems from the reactivity of the azide functional group, which allows for its use in a variety of chemical transformations, most notably in "click chemistry." This guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, detailed experimental protocols for its preparation, a comparison of synthetic methodologies, and its key chemical properties.

Introduction: A Historical Perspective

The journey of this compound is intrinsically linked to the broader history of organic azide chemistry, which began with the discovery of phenyl azide by Peter Griess in 1864. Early research into azidopyridines was often approached with caution due to the inherent instability and potential explosive nature of organic azides.

The two primary classical routes for the synthesis of this compound that emerged were the diazotization of 2-aminopyridine and the nucleophilic aromatic substitution of 2-halopyridines. A pivotal moment in the history of this compound research was the advent of "click chemistry" in the early 2000s, pioneered by K. Barry Sharpless and Morten Meldal. The high efficiency and selectivity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) propelled this compound and other organic azides to the forefront of synthetic chemistry, dramatically expanding their utility.

More recent developments have focused on improving the safety and efficiency of this compound synthesis. The development of continuous flow diazotization methods represents a significant step forward in mitigating the risks associated with handling this energetic compound on a larger scale.[1][2]

A significant aspect of the chemistry of this compound is its existence in equilibrium with its cyclic tautomer, tetrazolo[1,5-a]pyridine. This azide-tetrazole tautomerism is a crucial consideration in its reactivity and characterization.

Core Synthetic Methodologies

Two principal methods have been established for the synthesis of this compound: the diazotization of 2-aminopyridine and the nucleophilic substitution of 2-chloropyridine.

Synthesis via Diazotization of 2-Aminopyridine

This foundational method involves the conversion of 2-aminopyridine to a diazonium salt, which is then displaced by an azide ion.

Step 1: Diazotization of 2-Aminopyridine In a typical procedure, 2-aminopyridine is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the 2-pyridinediazonium salt.

Step 2: Azide Substitution To the freshly prepared diazonium salt solution, a solution of sodium azide (NaN₃) in water is added slowly, again at a low temperature. The azide ion displaces the diazonium group to form this compound. The reaction mixture is typically stirred for a period to ensure complete reaction.

Work-up and Purification: The reaction mixture is carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) and the product is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Synthesis via Nucleophilic Aromatic Substitution of 2-Chloropyridine

This method involves the direct displacement of a halide from the pyridine ring by an azide ion.

A solution of 2-chloropyridine and sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is heated. The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Comparison of Synthetic Methods

| Parameter | Diazotization of 2-Aminopyridine | Nucleophilic Substitution of 2-Chloropyridine |

| Starting Material | 2-Aminopyridine | 2-Chloropyridine |

| Key Reagents | Sodium nitrite, Sodium azide, Acid | Sodium azide |

| Reaction Conditions | Low temperature (0-5 °C) | Elevated temperature |

| Solvent | Aqueous acid | Polar aprotic (e.g., DMF, DMSO) |

| Typical Yields | Moderate to good | Good to excellent |

| Safety Considerations | Formation of potentially explosive diazonium salts and azides; requires careful temperature control. Modern flow chemistry methods significantly improve safety.[1][2] | Use of aprotic solvents at high temperatures. |

| Advantages | Readily available starting material. | Generally higher yields and simpler procedure. |

| Disadvantages | Safety concerns with batch processing. | 2-Chloropyridine may be less readily available or more expensive than 2-aminopyridine. |

Physicochemical Properties and Spectroscopic Data

This compound is a compound that should be handled with care due to the energetic nature of the azide group. It exists in equilibrium with its tetrazole tautomer, a factor that can influence its spectroscopic properties and reactivity.

| Property | Value |

| Molecular Formula | C₅H₄N₄ |

| Molecular Weight | 120.11 g/mol |

| Appearance | Varies depending on the tautomeric equilibrium |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the azide group and the position of the protons relative to it.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon attached to the azide group will have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2100-2150 cm⁻¹ is characteristic of the asymmetric stretching vibration of the azide (N₃) group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 120. A characteristic fragmentation pattern involves the loss of dinitrogen (N₂), resulting in a significant peak at m/z = 92.

Modern Synthetic Approaches: Continuous Flow Chemistry

To address the safety concerns associated with the batch synthesis of this compound, particularly the diazotization route, continuous flow chemistry has emerged as a powerful alternative.[1][2] Flow reactors offer enhanced heat and mass transfer, minimizing the accumulation of hazardous intermediates and reducing the risk of uncontrolled exothermic reactions.[1][2] This technology allows for the safe and rapid synthesis of this compound and related derivatives, making it an attractive method for larger-scale production in industrial settings.[1][2]

Conclusion

The synthesis of this compound has evolved from classical batch methods, fraught with safety challenges, to modern, safer continuous flow processes. The choice of synthetic route depends on factors such as scale, available starting materials, and safety infrastructure. A thorough understanding of the underlying chemistry, including the azide-tetrazole tautomerism, is essential for the successful synthesis and application of this important building block in the development of new pharmaceuticals and materials. Researchers and drug development professionals can leverage the detailed protocols and comparative data in this guide to effectively incorporate this compound into their synthetic strategies.

References

Methodological & Application

Application Notes: 2-Azidopyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups.[1][3] Within this context, 2-azidopyridine emerges as a reactant of significant interest, primarily due to the properties of its resulting triazole products.

The primary application of incorporating a 2-pyridyl moiety into a 1,2,3-triazole via CuAAC is the creation of versatile chelating ligands. The product, a 1-(2-pyridyl)-1,2,3-triazole, combines the coordination capabilities of both the pyridine ring and the triazole ring. These "click"-derived ligands have been recognized as effective alternatives to traditional bidentate and tridentate chelators like 2,2'-bipyridine and terpyridine.[4][5][6] This has led to their extensive use in the development of functional coordination complexes for applications in catalysis, photophysics, and materials science.[4][5]

A noteworthy aspect of using azides with a nearby chelating group, such as this compound or its analogue 2-picolylazide (2-(azidomethyl)pyridine), is their potential to accelerate the CuAAC reaction. Research has shown that azides capable of chelating the copper catalyst can exhibit significantly enhanced reaction rates, in some cases allowing the reaction to proceed in minutes even with a Cu(II) precursor like copper(II) acetate without an external reducing agent.[7] This suggests that the pyridine nitrogen in this compound can assist in the catalytic cycle, making the reaction more efficient.

Key Advantages of Using this compound in CuAAC:

-

Access to Chelating Ligands: Provides a straightforward route to bidentate 1-(2-pyridyl)-1,2,3-triazole ligands.[4][8]

-

High Reactivity: The pyridine moiety can participate in the reaction through chelation, potentially accelerating the catalytic cycle.[7]

-

Modular Synthesis: The "click" methodology allows for the easy introduction of a wide variety of functional groups into the final molecule via the alkyne partner.[4]

-

Robustness: The reaction benefits from the general advantages of CuAAC, including high yields and compatibility with diverse solvents and functional groups.[2][3]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the CuAAC reaction between this compound and various terminal alkynes. The conditions are based on standard CuAAC protocols that consistently provide high to excellent yields.

| Entry | Alkyne Substrate (R) | Copper Source (mol%) | Ligand (mol%) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | CuSO₄·5H₂O (5) | Na Ascorbate (10) | t-BuOH/H₂O (1:1) | RT | 6-12 | >95 |

| 2 | Propargyl Alcohol | CuI (2) | None | THF | RT | 8 | >90 |

| 3 | 1-Octyne | CuSO₄·5H₂O (5) | THPTA (10) | H₂O | RT | 12 | >95 |

| 4 | 4-Ethynylanisole | Cu(OAc)₂ (5) | None | CH₃OH | RT | 1-2 | >98 |

| 5 | 3-Butyn-1-ol | CuSO₄·5H₂O (2) | TBTA (2) | DMF | 40 | 4 | >90 |

Data are representative values compiled from general, high-yielding CuAAC protocols.[7][9] RT = Room Temperature; THPTA = tris(3-hydroxypropyltriazolylmethyl)amine; TBTA = tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.

Experimental Protocols

Protocol 1: General CuAAC Procedure using Copper(II) Sulfate and Sodium Ascorbate

This protocol describes a standard and reliable method for the synthesis of 1-(2-pyridyl)-1,2,3-triazoles in an aqueous solvent system, which is common for its simplicity and environmental benefits.[9][10]

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (NaAsc)

-

tert-Butanol (t-BuOH)

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 M, 1.0 mL, 0.2 mmol, 0.2 equiv).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 M, 1.0 mL, 0.1 mmol, 0.1 equiv).

-

Add the CuSO₄·5H₂O solution to the main reaction flask containing the azide and alkyne.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

-

Stir the reaction vigorously at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(2-pyridyl)-4-aryl-1,2,3-triazole.

Protocol 2: Chelation-Assisted CuAAC using Copper(II) Acetate

This protocol is adapted from procedures developed for highly reactive chelating azides, where Cu(II) can be used directly, often without an added reducing agent, leading to faster reaction times.[7]

Materials:

-

This compound

-

Terminal Alkyne (e.g., 4-Ethynylanisole)

-

Copper(II) Acetate (Cu(OAc)₂)

-

Methanol (CH₃OH) or other suitable organic solvent

Procedure:

-

To a screw-cap vial, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.1 mmol, 1.1 equiv), and methanol (5 mL).

-

Add copper(II) acetate (0.05 mmol, 0.05 equiv) to the solution.

-

Seal the vial and stir the mixture at room temperature. The reaction is often significantly faster; monitor progress closely by TLC starting after 30 minutes.

-

The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, washing with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Visualizations

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Functional metal complexes from CuAAC “click” bidentate and tridentate pyridyl-1,2,3-triazole ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. confluore.com [confluore.com]

Application Notes and Protocols for 2-Azidopyridine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azidopyridine is a heterocyclic organic azide that serves as a valuable reagent in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[1][2][3] This reaction has found widespread application in drug discovery, bioconjugation, and materials science.[4][5] Additionally, this compound derivatives can participate in strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst, making it particularly suitable for live-cell imaging and in vivo applications.[6][7]

A key characteristic of this compound is its existence in equilibrium with its fused ring isomer, tetrazolo[1,5-a]pyridine.[4][8] This tautomerism can influence its reactivity in CuAAC reactions.[4][8] Furthermore, like other aryl azides, this compound can be explosive, necessitating careful handling.[9][10] The use of continuous flow chemistry has been shown to be a safer method for its synthesis and subsequent reactions.[9][10]

These application notes provide detailed protocols for the use of this compound in both CuAAC and SPAAC reactions, along with a summary of reaction conditions and safety considerations.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for click chemistry reactions involving this compound and its derivatives.

| Reaction Type | Alkyne Partner | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| CuAAC | Terminal Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | Room Temp | 18 h | - | [11] |

| SPAAC | Fused Cyclopropyl Cyclooctyne | None | Aqueous Media | Room Temp | 3 h | Quantitative | [6] |

| SPAAC | Dibenzylcyclooctyne | None | Aqueous Media | Room Temp | - | - | [6] |

| SPAAC | Monofluorocyclooctyne | None | Aqueous Media | Room Temp | - | - | [6] |

| SPAAC | Cyclooctyne | None | Aqueous Media | 50 °C | - | - | [6] |

| Cycloaddition | Norbornene | None | Ether | Room Temp | - | 88% | [12] |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general procedure for the CuAAC reaction between a this compound derivative and a terminal alkyne.

Materials:

-

This compound derivative

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (tBuOH)

-

Deionized water

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the this compound derivative (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a mixture of tBuOH and water (e.g., 1:1 v/v).

-

Inert Atmosphere: Purge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

Catalyst Preparation: In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water).

-

Addition of Catalyst: To the reaction mixture, add copper(II) sulfate solution (typically 1-10 mol%).

-

Initiation of Reaction: Add sodium ascorbate solution (typically 5-20 mol%) to reduce Cu(II) to the active Cu(I) species. The reaction is often initiated by the addition of sodium ascorbate.[13][14]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol outlines a general procedure for the SPAAC reaction between a this compound derivative and a strained cyclooctyne.

Materials:

-

This compound derivative

-

Strained cyclooctyne (e.g., dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN))

-

Biocompatible solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or a mixture)

-

Reaction vessel (e.g., microcentrifuge tube, vial)

Procedure:

-

Reagent Preparation: Dissolve the this compound derivative and the strained cyclooctyne in the chosen solvent. For biological applications, stock solutions in DMSO are often prepared and then diluted in aqueous media.

-

Reaction Initiation: Combine the solutions of the this compound derivative (1.0 eq) and the strained cyclooctyne (1.0-1.5 eq) in the reaction vessel.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature or 37°C for biological applications. Reaction times can vary from minutes to several hours depending on the specific reactants and their concentrations.[6]

-

Reaction Monitoring: For in vitro reactions, progress can be monitored by LC-MS or HPLC. For cellular imaging applications, the formation of the fluorescent triazole product can be monitored by fluorescence microscopy.[6]

-

Purification (for in vitro reactions): If necessary, the product can be purified using standard techniques such as HPLC or column chromatography. For many bioconjugation applications, the reaction is clean enough that the product can be used without further purification.

Visualizations

Signaling Pathway Diagram

Caption: A hypothetical signaling pathway where a this compound labeled drug-probe binds to a cell surface receptor, initiating a kinase cascade that leads to changes in gene expression.

Experimental Workflow Diagram

Caption: A generalized workflow for performing a click chemistry reaction with this compound, highlighting the divergence for CuAAC and SPAAC protocols.

Safety and Handling

-

Explosive Potential: this compound and other organic azides are potentially explosive and should be handled with care. They can be sensitive to heat, shock, and friction. It is recommended to work on a small scale and behind a blast shield.

-

Flow Chemistry: For larger scale synthesis and reactions, continuous flow chemistry is a recommended safer alternative to batch processing as it minimizes the amount of hazardous azide present at any given time.[9][10]

-

Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound and its derivatives.

Conclusion

This compound is a versatile reagent for click chemistry, enabling the efficient formation of triazole linkages in a variety of contexts. By selecting between copper-catalyzed and strain-promoted methods, researchers can tailor their approach for applications ranging from materials science to live-cell imaging. Careful attention to the unique reactivity and safety considerations of this compound is crucial for its successful and safe implementation in the laboratory.

References

- 1. Azide - Wikipedia [en.wikipedia.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. youtube.com [youtube.com]

- 4. Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | 39910-65-1 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

Synthesis of 1,2,3-Triazoles Using 2-Azidopyridine: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles utilizing 2-azidopyridine as a key reagent. The methodologies described herein are centered around the principles of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions offer efficient and versatile routes to a wide array of 1,2,3-triazole-substituted pyridines, which are of significant interest in medicinal chemistry and materials science.

Introduction to this compound in Triazole Synthesis

This compound is a valuable building block for the introduction of a pyridyl moiety onto a target molecule via a stable 1,2,3-triazole linker. The resulting 2-(1,2,3-triazol-1-yl)pyridine scaffold is a prominent feature in various biologically active compounds and functional materials. The synthesis of these triazoles is most effectively achieved through click chemistry, which is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance.

A critical consideration when working with this compound is its existence in a tautomeric equilibrium with the fused tetrazolo[1,5-a]pyridine ring system. This equilibrium can influence the reactivity of this compound in cycloaddition reactions. In many cases, the azide form is the reactive species, and reaction conditions may need to be optimized to favor this tautomer for efficient triazole formation.

Reaction Pathways for 1,2,3-Triazole Synthesis